2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-N-phenylbenzamide
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Overview
Description
2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-N-phenylbenzamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-N-phenylbenzamide typically involves the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with N-phenylbenzamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity. Commonly used catalysts include titanium tetrachloride (TiCl4) and pyridine, which facilitate the condensation reaction at elevated temperatures around 85°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-N-phenylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-N-phenylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-N-phenylbenzamide stands out due to the presence of the bromine atom and methoxy groups, which confer unique reactivity and potential biological activities. These structural features differentiate it from other similar compounds and contribute to its distinct properties and applications .
Properties
Molecular Formula |
C22H19BrN2O3 |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
2-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-phenylbenzamide |
InChI |
InChI=1S/C22H19BrN2O3/c1-27-20-13-21(28-2)18(23)12-15(20)14-24-19-11-7-6-10-17(19)22(26)25-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,25,26) |
InChI Key |
YQQCBNKRCOUEET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)Br)OC |
Origin of Product |
United States |
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